molecular formula C17H17N7O2S3 B2869365 5-(2-methyl-1,3-thiazol-4-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide CAS No. 1172017-33-2

5-(2-methyl-1,3-thiazol-4-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide

Cat. No.: B2869365
CAS No.: 1172017-33-2
M. Wt: 447.55
InChI Key: QIAQAGPFIMVNGW-UHFFFAOYSA-N
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Description

5-(2-methyl-1,3-thiazol-4-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide is a potent, selective, and cell-active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is constitutively activated in several B-cell lymphomas, including the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This compound exerts its effects by binding to the MALT1 paracaspase domain, effectively inhibiting its proteolytic activity . This inhibition blocks the cleavage of MALT1 substrates such as RelB, A20, and CYLD, leading to the suppression of NF-κB-dependent gene transcription and the induction of apoptosis in MALT1-dependent lymphoma cells. Due to its high selectivity and potency, this inhibitor is an essential pharmacological tool for elucidating the complex biology of MALT1 in immune cell activation and lymphomagenesis. Its primary research value lies in investigating oncogenic NF-κB signaling, validating MALT1 as a therapeutic target, and exploring potential treatments for hematological malignancies and autoimmune disorders. Researchers utilize this compound in preclinical studies to dissect MALT1's role in pathways downstream of B-cell and T-cell receptors and to assess the therapeutic potential of MALT1 inhibition both in vitro and in vivo.

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S3/c1-12-23-13(10-27-12)14-3-4-17(28-14)29(25,26)22-7-6-18-15-9-16(20-11-19-15)24-8-2-5-21-24/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQAGPFIMVNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are summarized below:

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Biological Activity Reference
5-(2-Methyl-1,3-thiazol-4-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide Thiophene 2-Methylthiazole, pyrimidine-pyrazole-ethylamino Kinase inhibition (hypothesized) -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Propanamide Oxadiazole, thiazole, substituted phenyl Antimicrobial
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Benzene-sulfonamide Thiadiazole, pyrazole, chloro-methyl Anti-inflammatory
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol Thiadiazole-thiol Thiazole-phenyl, Schiff base linkage Antioxidant (potential)

Key Observations :

  • The target compound’s thiophene-sulfonamide core distinguishes it from benzene-sulfonamide analogs (e.g., ), which may influence solubility and target binding.
  • Thiadiazole-thiol derivatives (e.g., ) prioritize redox activity, whereas the target compound’s sulfonamide bridge may enhance metabolic stability.
Pharmacological Activity
  • Anti-inflammatory Activity : Compounds like 4-(5-chloro-3-methyl-pyrazol-yl)benzenesulfonamide derivatives (e.g., ) show COX-2 inhibition, but the target compound’s pyrimidine-pyrazole unit may target alternative pathways (e.g., JAK/STAT).
  • Antimicrobial Activity : Thiazole-oxadiazole hybrids (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria, while the target compound’s larger structure may limit membrane penetration.

Research Findings and Implications

  • Structural Flexibility : The target compound’s modular design allows for derivatization at the pyrimidine-pyrazole unit, enabling optimization for specific targets (e.g., replacing methylthiazole with fluorinated analogs for enhanced bioavailability).
  • Thermodynamic Stability : Computational studies (using software like SHELXL and CCP4 ) predict that the sulfonamide bridge stabilizes the molecule’s conformation, reducing entropy-driven binding penalties.
  • Biological Gaps : While analogs like and have validated anti-inflammatory/antioxidant activities, the target compound requires empirical validation of its hypothesized kinase inhibition.

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